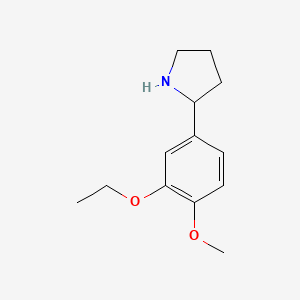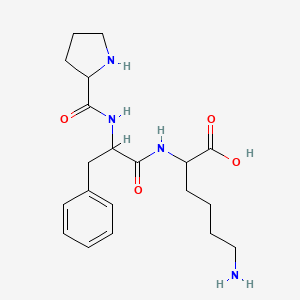![molecular formula C25H15NO B12099747 5-Phenylindeno[1,2-b]carbazol-11(5H)-one](/img/structure/B12099747.png)
5-Phenylindeno[1,2-b]carbazol-11(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BFCz (short for 5H-benzofuro[3,2-c]carbazole), belongs to the family of polycyclic aromatic compounds. Its structure features a fused carbazole ring system with an indeno[1,2-b]furan moiety. BFCz exhibits interesting optical properties and has found applications in organic light-emitting diodes (OLEDs) due to its narrowband emissions and efficient reverse intersystem crossing rates .
Preparation Methods
Synthetic Routes:
BFCz can be synthesized through various synthetic routes. One common approach involves cyclization of suitable precursors under specific conditions. For example, a key step might be the intramolecular Friedel-Crafts reaction between an indeno[1,2-b]furan derivative and a phenyl group. Detailed reaction mechanisms and conditions would be essential to explore further.
Industrial Production:
While BFCz is primarily studied in research laboratories, its industrial-scale production methods are not widely documented. scaling up the synthetic process and optimizing yields would be crucial for practical applications.
Chemical Reactions Analysis
BFCz can undergo several chemical reactions:
Oxidation: BFCz may be oxidized under appropriate conditions, leading to the formation of various oxidation products.
Reduction: Reduction of BFCz can yield reduced derivatives.
Substitution: Substituting functional groups on the phenyl or carbazole moieties can modify its properties. Common reagents include Lewis acids, bases, and various catalysts.
Major products formed from these reactions would depend on the specific reaction conditions and substituents introduced.
Scientific Research Applications
BFCz has gained attention in several scientific fields:
Organic Electronics: Its narrowband emissions make it suitable for OLEDs, where it contributes to high external quantum efficiencies.
Photophysics and Optoelectronics:
Mechanism of Action
The exact mechanism by which BFCz exerts its effects remains an active area of research. It likely involves interactions with molecular targets and pathways related to its electronic structure and excited-state properties.
Comparison with Similar Compounds
While BFCz is unique due to its indeno[1,2-b]furan-carbazole fusion, other related compounds include:
15H-Diindolo[2,3-b1′,2′,3′-lm]carbazole (DICz): Another rigid donor compound with applications in thermally activated delayed fluorescence emitters.
5H,11H-Indolo[3,2-b]carbazole: A precursor to BFCz, undergoing transformation reactions.
Properties
Molecular Formula |
C25H15NO |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-phenylindeno[1,2-b]carbazol-11-one |
InChI |
InChI=1S/C25H15NO/c27-25-19-12-5-4-10-17(19)20-15-24-21(14-22(20)25)18-11-6-7-13-23(18)26(24)16-8-2-1-3-9-16/h1-15H |
InChI Key |
WUENMEMLFMKOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)





![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)




